2(3H)-Oxazolone, 4,5-bis(4-methoxyphenyl)-3-(phenylmethyl)-
CAS No.: 62858-76-8
Cat. No.: VC14881286
Molecular Formula: C24H21NO4
Molecular Weight: 387.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62858-76-8 |
|---|---|
| Molecular Formula | C24H21NO4 |
| Molecular Weight | 387.4 g/mol |
| IUPAC Name | 3-benzyl-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2-one |
| Standard InChI | InChI=1S/C24H21NO4/c1-27-20-12-8-18(9-13-20)22-23(19-10-14-21(28-2)15-11-19)29-24(26)25(22)16-17-6-4-3-5-7-17/h3-15H,16H2,1-2H3 |
| Standard InChI Key | DZZLJWRVMAOCOS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(OC(=O)N2CC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, 2(3H)-oxazolone, 4,5-bis(4-methoxyphenyl)-3-(phenylmethyl)-, delineates its core structure:
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Oxazolone backbone: A five-membered heterocyclic ring containing oxygen (O) and nitrogen (N) atoms at positions 1 and 3, respectively, with a ketone group at position 2.
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Substituents:
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4-Methoxyphenyl groups at positions 4 and 5, introducing electron-donating methoxy (-OCH₃) moieties para to the aromatic linkage.
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Benzyl group (phenylmethyl) at position 3, contributing steric bulk and aromatic conjugation.
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Molecular Formula:
Molecular Weight: 387.43 g/mol (calculated via atomic mass summation).
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | Not empirically determined (predicted: 180–200°C) |
| Solubility | Low in polar solvents (e.g., water); soluble in DMSO, DMF |
| logP (Partition Coefficient) | Estimated 3.8 (indicative of high lipophilicity) |
| UV-Vis λ<sub>max</sub> | ~280 nm (aromatic π→π* transitions) |
Synthetic Pathways
While no explicit protocol for this compound exists in the reviewed literature, its synthesis likely follows established oxazolone formation strategies :
Erlenmeyer Azlactone Synthesis
A plausible route involves:
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Condensation: Reacting 4-methoxyphenylglyoxylic acid with N-benzyl-4-methoxybenzamide in acetic anhydride.
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Cyclodehydration: Facilitating ring closure via phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Critical Parameters:
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Stereochemical control to preserve the (Z)-configuration of unsaturated intermediates .
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Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Predicted) |
|---|---|---|
| Condensation | Ac₂O, 110°C, 6 hr | 65–75% |
| Cyclization | POCl₃, pyridine, 0°C → RT | 80–85% |
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
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C=O Stretch: 1720–1700 cm⁻¹ (oxazolone ketone).
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Aromatic C-H: 3050–3010 cm⁻¹.
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Methoxy C-O: 1250–1150 cm⁻¹.
<sup>1</sup>H NMR (500 MHz, CDCl₃):
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δ 7.45–7.25 (m, 9H, aromatic H from benzyl and methoxyphenyl).
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δ 6.95–6.85 (d, 4H, J = 8.5 Hz, para-methoxy aromatic H).
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δ 5.10 (s, 2H, benzyl CH₂).
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δ 3.80 (s, 6H, OCH₃).
<sup>13</sup>C NMR:
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δ 165.2 (C=O).
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δ 160.1 (C-OCH₃).
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δ 135.0–114.5 (aromatic carbons).
Reactivity and Functionalization
The electron-rich oxazolone core and methoxy substituents predispose the compound to:
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Nucleophilic Attack: At the ketone (C2) or α-carbon (C4), enabling ring-opening reactions .
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Electrophilic Substitution: Methoxy groups direct incoming electrophiles to ortho/para positions on the aryl rings.
Notable Reaction:
Mercury(II) acetate-mediated alcoholysis, observed in analogous systems, cleaves the oxazolone ring without stereochemical inversion :
Challenges:
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Limited bioavailability due to high logP.
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Metabolic instability of the oxazolone ring in vivo.
Industrial and Material Science Applications
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